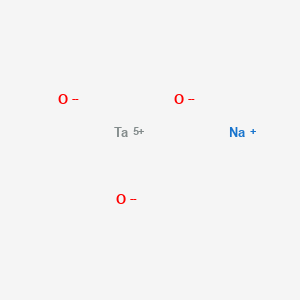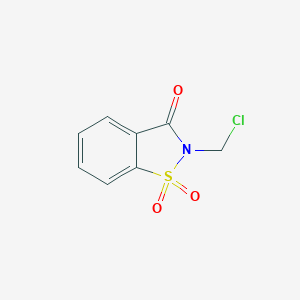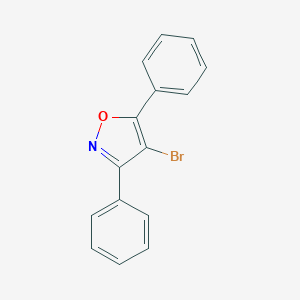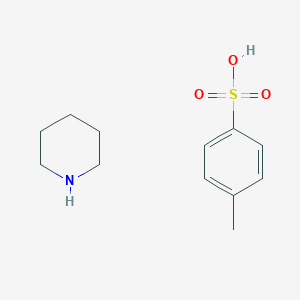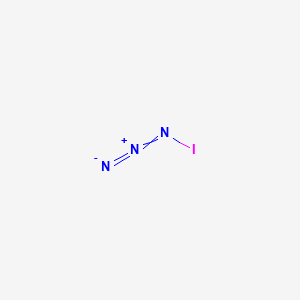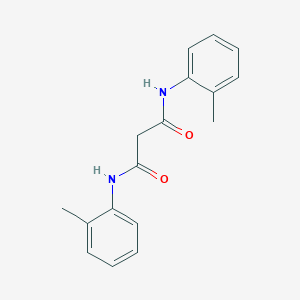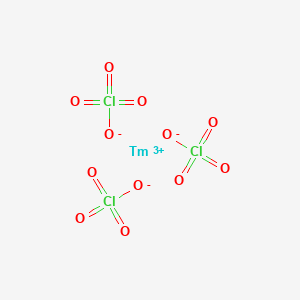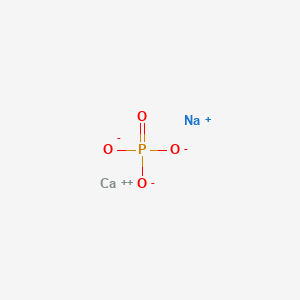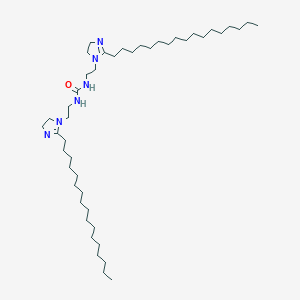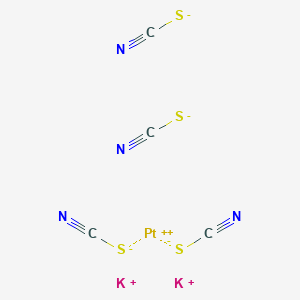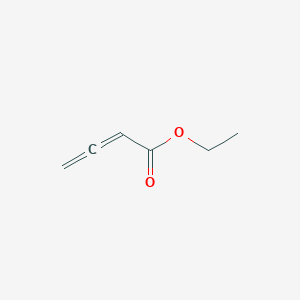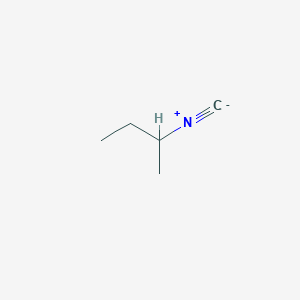![molecular formula C15H24O2 B078966 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane CAS No. 14398-32-4](/img/structure/B78966.png)
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane, also known as Carophyllene oxide, is a natural bicyclic sesquiterpene oxide that is found in various plant species. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of pharmacology and medicine.
Applications De Recherche Scientifique
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various scientific research applications, particularly in the fields of pharmacology and medicine. It has been found to have anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide is not fully understood. However, it is believed that it exerts its pharmacological effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. It has been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. It also inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of various transcription factors such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of immune function and inflammation. 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has also been shown to have antioxidant effects and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has low toxicity and can be used in various in vitro and in vivo assays. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the scientific research of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide in humans.
Méthodes De Synthèse
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide can be synthesized from β-carophyllene, which is a natural sesquiterpene found in many plant species. The synthesis process involves the oxidation of β-carophyllene using various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, or ozone. The reaction yields 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide as the major product. The purity of the product can be improved by using column chromatography.
Propriétés
Numéro CAS |
14398-32-4 |
|---|---|
Nom du produit |
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H24O2/c1-12-6-5-8-14(2,3)13(12)7-9-15(4)16-10-11-17-15/h7,9H,5-6,8,10-11H2,1-4H3 |
Clé InChI |
DTBQZKSNLYLNEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
Synonymes |
2-Methyl-2-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethenyl]-1,3-diox olane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



